molecular formula C18H15ClN2O2S B15142581 Etoricoxib-13C,d3

Etoricoxib-13C,d3

Cat. No.: B15142581
M. Wt: 362.9 g/mol
InChI Key: MNJVRJDLRVPLFE-JVXUGDAPSA-N
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Description

Etoricoxib-13C,d3 is a labeled version of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoricoxib-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Etoricoxib molecule. One of the methods involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Etoricoxib-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etoricoxib-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems .

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuterio(113C)methylsulfonyl)phenyl]pyridine

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2+1D3

InChI Key

MNJVRJDLRVPLFE-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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